molecular formula C12H9BrN4OS B4507106 2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide

2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No.: B4507106
M. Wt: 337.20 g/mol
InChI Key: XQPAEAONXNRANR-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide is a useful research compound. Its molecular formula is C12H9BrN4OS and its molecular weight is 337.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.96804 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Indole-coumarin-thiadiazole hybrids, including compounds structurally related to 2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide, have shown promising anticancer properties. A study by Kamath et al. (2017) found that these hybrids exhibit dose-dependent cytotoxicity in breast adenocarcinoma (MCF-7) cells, induce apoptosis, possess anti-metastatic potential, and inhibit the antiapoptotic Bcl-2 protein. This suggests their potential in developing anticancer chemotherapeutics (Kamath et al., 2017).

Antidiabetic Agents

Compounds with a similar structure have been evaluated for their antidiabetic potential. Nazir et al. (2018) synthesized indole-based hybrid oxadiazole scaffolds with N-substituted acetamides and tested them for α-glucosidase inhibition. Their findings revealed compounds with significant IC50 values, comparable to the standard drug acarbose, indicating their potential as lead molecules for antidiabetic research (Nazir et al., 2018).

Synthesis and Structural Analysis

Research on the synthesis of 1,3,4-thiadiazol-2-ylacetic acid derivatives, including efforts by Saito et al. (1983), has contributed to the foundational chemical knowledge necessary for further exploration of such compounds in medicinal chemistry. These studies focus on the preparation of thiadiazol derivatives through various chemical transformations, highlighting the versatile nature of these compounds in synthetic chemistry (Saito et al., 1983).

Antimicrobial and Anti-inflammatory Properties

Thiadiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Studies such as those conducted by Bekhit et al. (2008) and Güzeldemirci and Küçükbasmacı (2010) have found that these compounds exhibit promising activities against various bacterial and fungal strains, as well as anti-inflammatory properties, making them potential candidates for further pharmacological research (Bekhit et al., 2008); (Güzeldemirci & Küçükbasmacı, 2010).

Mechanism of Action

The related compound “2-(6-bromo-1H-indol-1-yl)acetyl)glycine” is an inhibitor of bacterial cystathionine γ-lyase . The suppression of this enzyme activity considerably enhances the sensitivity of bacteria to antibiotics .

Safety and Hazards

The safety information for “2-(6-bromo-1H-indol-1-yl)acetic acid” includes hazard statements H302, H315, H319, H335 . The safety information for “2-(6-bromo-1H-indol-1-yl)ethyl]dimethylamine” includes hazard statements H302, H315, H318, H335 .

Future Directions

The synthesis methods developed for the related compounds would be significant for the further biological screening of NL-series bacterial cystathionine γ-lyase inhibitors and their derivatives .

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4OS/c13-9-2-1-8-3-4-17(10(8)5-9)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPAEAONXNRANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NN=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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